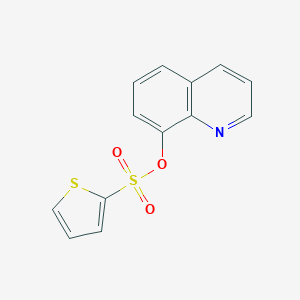

![molecular formula C14H12FNO4S B280840 3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and medicinal chemistry.

Mechanism of Action

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid has a unique mechanism of action that involves covalent modification of proteins. It reacts with the amino groups of lysine residues in proteins, forming a stable sulfonamide linkage. This modification can lead to changes in protein conformation, activity, and stability.

Biochemical and Physiological Effects:

This compound has been shown to have a significant impact on the biochemical and physiological properties of proteins. It can alter enzyme activity, protein conformation, and protein-protein interactions. This compound has also been shown to have a significant effect on the stability and folding of proteins.

Advantages and Limitations for Lab Experiments

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vitro and in vivo experiments. It is also highly specific, reacting only with lysine residues in proteins. However, this compound has some limitations as well. It can irreversibly modify proteins, making it difficult to study the effects of short-term modifications. Additionally, this compound can react with other nucleophiles, leading to non-specific modifications.

Future Directions

There are several potential future directions for research on 3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is the development of new synthetic methods for this compound that could improve its purity and yield. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and protein conformational changes. Additionally, this compound could be used to study the effects of post-translational modifications on protein function and stability. Overall, this compound has significant potential as a research tool and could lead to new insights into protein structure and function.

Synthesis Methods

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base. The reaction yields this compound as a white solid with a high purity level.

Scientific Research Applications

3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific research fields. It has been used as a probe to study protein-ligand interactions, enzyme activity, and protein conformational changes. This compound has also been used to label proteins for fluorescence resonance energy transfer (FRET) experiments.

Properties

Molecular Formula |

C14H12FNO4S |

|---|---|

Molecular Weight |

309.31 g/mol |

IUPAC Name |

3-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C14H12FNO4S/c1-9-7-11(15)5-6-13(9)21(19,20)16-12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18) |

InChI Key |

MLDOZQZCBRHFLA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)

![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)

![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)

![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)

![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)

![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)

![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)